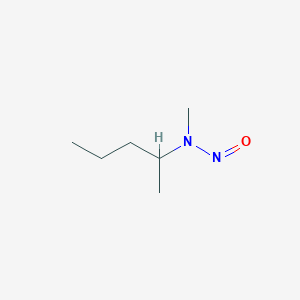
2,3,4,5-Tetramethylhexanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,5-Tetramethylhexanal is an organic compound with the molecular formula C10H20O. It is an aldehyde, characterized by the presence of a formyl group (-CHO) attached to a carbon chain. This compound is notable for its structural complexity due to the presence of four methyl groups attached to the hexane backbone.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetramethylhexanal typically involves the oxidation of 2,3,4,5-tetramethylhexanol. This can be achieved using various oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under controlled conditions to prevent over-oxidation to the corresponding carboxylic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic oxidation processes. These processes often use metal catalysts such as palladium or platinum supported on carbon, which facilitate the selective oxidation of the alcohol to the aldehyde.
Types of Reactions:
Oxidation: this compound can be further oxidized to 2,3,4,5-tetramethylhexanoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 2,3,4,5-tetramethylhexanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The formyl group in this compound can undergo nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: 2,3,4,5-Tetramethylhexanoic acid.
Reduction: 2,3,4,5-Tetramethylhexanol.
Substitution: Various substituted derivatives depending on the nucleophile.
科学研究应用
2,3,4,5-Tetramethylhexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound can be used in studies involving aldehyde reactivity and metabolism.
Medicine: Research into aldehyde dehydrogenase enzymes often utilizes aldehydes like this compound to understand enzyme specificity and activity.
Industry: It is used in the production of fragrances and flavoring agents due to its distinctive odor profile.
作用机制
The mechanism by which 2,3,4,5-Tetramethylhexanal exerts its effects typically involves its reactivity as an aldehyde. Aldehydes are highly reactive due to the presence of the carbonyl group, which can participate in various chemical reactions. The compound can form Schiff bases with amines, undergo nucleophilic addition reactions, and be involved in oxidation-reduction processes. These reactions are crucial in both synthetic organic chemistry and biological systems.
相似化合物的比较
2,3,4,5-Tetramethylhexane: The corresponding alkane, lacking the formyl group, is less reactive and does not participate in the same range of chemical reactions.
2,3,4,5-Tetramethylhexanol: The alcohol form, which can be oxidized to the aldehyde, is less reactive towards nucleophiles compared to the aldehyde.
2,3,4,5-Tetramethylhexanoic Acid: The carboxylic acid form, which is more acidic and participates in different types of reactions such as esterification and amidation.
Uniqueness: 2,3,4,5-Tetramethylhexanal is unique due to its aldehyde functionality combined with the steric hindrance provided by the four methyl groups. This combination influences its reactivity and the types of reactions it can undergo, making it a valuable compound in both synthetic and research applications.
属性
CAS 编号 |
136343-21-0 |
|---|---|
分子式 |
C10H20O |
分子量 |
156.26 g/mol |
IUPAC 名称 |
2,3,4,5-tetramethylhexanal |
InChI |
InChI=1S/C10H20O/c1-7(2)9(4)10(5)8(3)6-11/h6-10H,1-5H3 |
InChI 键 |
KNPCAXPRSRIULI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)C(C)C(C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,2-Ethanediamine, N,N-dimethyl-N'-[1-(3-pyridinyl)ethyl]-](/img/structure/B14281229.png)



![4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B14281248.png)


![N-[Bis(4-methylphenyl)methyl]formamide](/img/structure/B14281275.png)


![Ethenamine, 2-(1-[1,1'-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl-](/img/structure/B14281301.png)
![1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene](/img/structure/B14281313.png)

